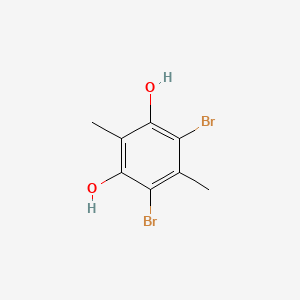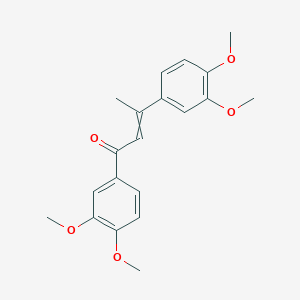![molecular formula C18H19N2O5- B14590935 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate CAS No. 61111-59-9](/img/structure/B14590935.png)
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate is a complex organic compound featuring a cyclopentene ring, a benzyloxy group, and a diazonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate typically involves multiple stepsThe diazonium group is then introduced via diazotization, which involves the reaction of an amine with nitrous acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy amines .
Applications De Recherche Scientifique
3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring structure but lacks the benzyloxy and diazonium groups.
Benzyloxycyclopentene: Contains the benzyloxy group but does not have the diazonium group.
Diazonium Salts: Similar in having the diazonium group but differ in the rest of the molecular structure.
Uniqueness
The presence of both the benzyloxy and diazonium groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research .
Propriétés
Numéro CAS |
61111-59-9 |
|---|---|
Formule moléculaire |
C18H19N2O5- |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-diazo-3-oxo-3-[1-[1-(phenylmethoxymethyl)cyclopent-2-en-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C18H20N2O5/c1-13(25-17(23)15(20-19)16(21)22)18(9-5-6-10-18)12-24-11-14-7-3-2-4-8-14/h2-5,7-9,13H,6,10-12H2,1H3,(H,21,22)/p-1 |
Clé InChI |
LZRULQCWCUOLDE-UHFFFAOYSA-M |
SMILES canonique |
CC(C1(CCC=C1)COCC2=CC=CC=C2)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
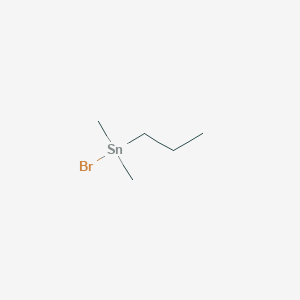

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
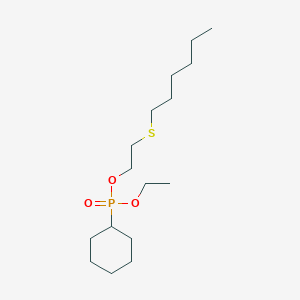
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
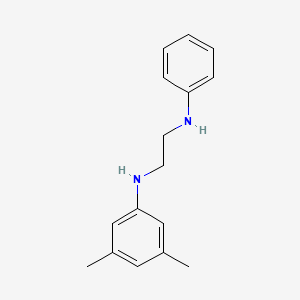
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

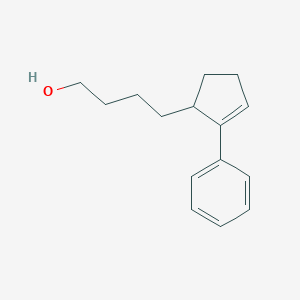
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
